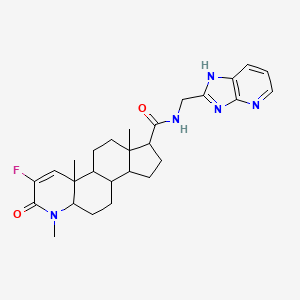

MK-0773

Description

Properties

IUPAC Name |

8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEUKTWTUSPHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of MK-0773

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0773 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that was developed for the treatment of sarcopenia. It exhibits tissue-selective anabolic effects on muscle and bone, with a markedly reduced impact on reproductive tissues compared to traditional androgens like dihydrotestosterone (B1667394) (DHT). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental evidence that underpins our understanding of its selective activity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for reproducibility.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents that bind to the androgen receptor (AR) and elicit tissue-specific responses. The primary goal in the development of SARMs is to harness the anabolic benefits of androgens in tissues such as muscle and bone while minimizing the androgenic side effects in tissues like the prostate and skin. This compound emerged from a rational drug design strategy aimed at identifying compounds that could differentially modulate AR conformation and subsequent gene transcription.

Core Mechanism of Action: Bimodal Activation of the Androgen Receptor

The tissue selectivity of this compound is attributed to its unique interaction with the androgen receptor, leading to a "bimodal activation" profile. Unlike full agonists such as DHT, which induce a robust conformational change in the AR, this compound promotes a distinct receptor conformation. This results in partial agonism and differential recruitment of co-regulatory proteins, which are key to its tissue-specific gene expression patterns.

Ligand Binding and Receptor Activation

This compound binds to the ligand-binding domain (LBD) of the AR with high affinity. However, the resulting conformational change is distinct from that induced by DHT. This subtle difference is crucial for its selective activity.

Differential Cofactor Recruitment

The conformation of the AR-LBD induced by this compound leads to reduced recruitment of certain coactivators, such as GRIP-1, and diminished stabilization of the N-terminal/C-terminal (N/C) interaction, which is critical for full transcriptional activation in reproductive tissues.[1][2] This attenuated interaction is a cornerstone of its reduced androgenic effects. In contrast, in anabolic tissues like muscle and bone, a lower threshold of AR activation appears sufficient to elicit a strong anabolic response.[1][2]

Signaling Pathways

The primary signaling pathway for this compound is the canonical androgen receptor pathway. However, the downstream effects are modulated by the differential cofactor recruitment as described above.

Caption: Signaling pathway of this compound, illustrating its journey from cytoplasmic binding to tissue-selective gene transcription in the nucleus.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Description |

| AR Binding Affinity (IC50) | 6.6 nM | Concentration required to displace 50% of a radiolabeled ligand from the androgen receptor.[3][4] |

| Transactivation Potency (EC50) | 6.6 nM | Concentration for 50% maximal transactivation of a model promoter.[5] |

| Transactivation Efficacy (Emax) | 78% | Maximal transactivation relative to DHT (100%).[5] |

| TRAF2 Emax | 29% | Efficacy in a TRAF2 recruitment assay, a measure of N/C interaction.[5] |

| N/C Interaction Emax | 2% | Efficacy in a virilization-related N/C interaction counterscreen assay.[5] |

Table 2: In Vivo Tissue-Selective Effects of this compound in Animal Models

| Tissue | Effect of this compound (relative to DHT) | Model |

| Lean Body Mass | ~80% of maximal anabolic effects | Ovariectomized (OVX) rats |

| Uterine Weight | <5% of the effect | Ovariectomized (OVX) rats |

| Sebaceous Gland Area | 30-50% of the increase | Ovariectomized (OVX) rats |

| Seminal Vesicle Weight | 12% of the effect at the highest dose | Orchidectomized (ORX) rats |

Table 3: Phase IIa Clinical Trial Data for this compound in Elderly Women with Sarcopenia

| Parameter | This compound (50mg b.i.d.) | Placebo | p-value |

| Change in Lean Body Mass (LBM) at 6 months | +1.1 kg | +0.2 kg | <0.001 |

| Change in Muscle Strength at 6 months | Statistically significant increase from baseline, but no significant difference between groups. | Statistically significant increase from baseline. | 0.269 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

-

Receptor Source: Prepare cell lysates from a cell line overexpressing the human androgen receptor (e.g., LNCaP cells) or use purified recombinant AR protein.

-

Radioligand: Utilize a high-affinity radiolabeled androgen, such as [³H]-Mibolerone.

-

Incubation: Incubate the AR preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation: Separate bound from free radioligand using a method such as filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro androgen receptor binding assay.

In Vivo Ovariectomized (OVX) Rat Model for Anabolic and Androgenic Effects

Objective: To assess the tissue-selective anabolic and androgenic effects of this compound in a female rodent model.

Methodology:

-

Animals: Use adult female Sprague-Dawley rats.

-

Surgery: Perform ovariectomy to induce a hypoandrogenic state. Allow for a recovery period (e.g., 2 weeks).

-

Treatment Groups: Randomize animals into groups: Vehicle control, DHT (positive control), and multiple dose levels of this compound.

-

Dosing: Administer compounds daily via oral gavage or subcutaneous injection for a specified duration (e.g., 2-4 weeks).

-

Endpoint Analysis:

-

Anabolic Effects: Measure changes in lean body mass using DEXA (Dual-Energy X-ray Absorptiometry) and/or dissect and weigh specific muscles (e.g., levator ani).

-

Androgenic Effects: Dissect and weigh the uterus. Collect skin samples for histological analysis of sebaceous gland size.

-

-

Data Analysis: Compare the effects of this compound to the vehicle and DHT groups to determine relative anabolic and androgenic activity.

Caption: Experimental workflow for the ovariectomized (OVX) rat model.

Conclusion

This compound exemplifies the successful rational design of a selective androgen receptor modulator. Its mechanism of action, centered on the principle of bimodal AR activation and differential cofactor recruitment, provides a clear framework for understanding its tissue-selective anabolic effects. The preclinical and clinical data gathered to date support its profile as a potent anabolic agent with significantly reduced androgenic activity. This in-depth guide provides the foundational knowledge for researchers and drug development professionals working on next-generation SARMs and other nuclear receptor modulators.

References

- 1. benchchem.com [benchchem.com]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

MK-0773: A Technical Overview of a Selective Androgen Receptor Modulator

Scientific Name: (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-fluoro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide[1][2]

MK-0773, also known as PF-05314882, is a potent and orally active steroidal selective androgen receptor modulator (SARM) developed by Merck and GTx.[3] It was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function.[3][4] As a SARM, this compound was designed to selectively target the androgen receptor (AR) in anabolic tissues like muscle and bone while minimizing androgenic side effects in reproductive tissues.[1][5]

Mechanism of Action

This compound functions as a partial agonist of the androgen receptor.[3] Its tissue selectivity is attributed to its differential ability to modulate the AR's transcriptional activity. The development of this compound was based on a rational design strategy that identified ligands capable of inducing a moderate level of AR activation, sufficient for anabolic effects, while exhibiting reduced recruitment of transcriptional coactivators and stabilization of the N-/C-terminal interaction, which are required for more complete androgenic responses in reproductive tissues.[1][6] This bimodal activation of the AR is the molecular basis for its selective anabolic activity.[1]

Binding Affinity and In Vitro Activity

This compound demonstrates high affinity for the androgen receptor. The following table summarizes its in vitro binding and activity data.

| Parameter | Value | Species | Notes |

| IC50 (AR Binding) | 6.6 nM | Not Specified | [7][8][9] |

| 0.65 nM | Human | Transfected COS cells | |

| 0.50 nM | Rat | Transfected COS cells | |

| 0.55 nM | Dog | Transfected COS cells | |

| 0.45 nM | Rhesus | Transfected COS cells | |

| EC50 (AR Binding) | 6.6 nM | Not Specified | [3] |

| IP (Transactivation) | 25 nM | Not Specified | Partial agonist activity |

| Emax (Transactivation) | 78% | Not Specified | Relative to a full agonist |

| TRAF2 Emax | 29% | Not Specified | [3] |

| N/C Interaction Emax | 2% | Not Specified | Minimal induction of virilization-related interaction |

Preclinical In Vivo Studies

Animal models, primarily in ovariectomized (OVX) and orchidectomized (ORX) rats, were utilized to evaluate the in vivo efficacy and tissue selectivity of this compound.

| Animal Model | Dosage | Route | Key Findings |

| OVX Rats | 6 and 80 mg/kg | s.c. | Stimulatory effects on cortical bone formation rate (BFR) and lean body mass (LBM).[7] |

| 5, 15, and 80 mg/kg | s.c. | Increased seminal vesicle weights with reduced effects on the prostate.[7] | |

| ORX Rats | Daily injections for 17 days | s.c. | Comparison of seminal vesicle weight with vehicle and DHT controls.[7] |

Clinical Trials

This compound advanced to Phase IIa clinical trials for the treatment of sarcopenia in elderly women.

A randomized, placebo-controlled study evaluated the efficacy and safety of this compound in female participants with sarcopenia.[4] While the trial demonstrated a statistically significant increase in lean body mass (LBM) in the this compound group compared to placebo at 6 months (p<0.001), this did not translate into a significant improvement in muscle strength or physical performance.[4][10]

Adverse events observed in the clinical trial included elevated liver transaminases, which resolved after discontinuation of the drug.[4][10] Importantly, there was no evidence of androgenization in the female participants.[4][10] Development of this compound was ultimately discontinued.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating SARM activity.

Caption: Proposed signaling pathway of this compound, highlighting its selective activation of anabolic gene transcription.

References

- 1. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), this compound in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. abmole.com [abmole.com]

- 10. researchgate.net [researchgate.net]

MK-0773: A Technical Guide to a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0773 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects in preclinical and clinical studies. Developed with the aim of providing the therapeutic benefits of androgens in muscle and bone while minimizing androgenic side effects in tissues such as the prostate and skin, this compound represents a significant area of investigation in the treatment of muscle wasting, osteoporosis, and other conditions. This technical guide provides an in-depth overview of the core scientific and technical data related to this compound, including its mechanism of action, signaling pathways, detailed experimental protocols for its evaluation, and a comprehensive summary of its in vitro and in vivo pharmacological properties.

Introduction

Selective androgen receptor modulators (SARMs) are a class of androgen receptor (AR) ligands that exhibit tissue-selective activation of the AR. Unlike traditional anabolic steroids, which often lead to a range of undesirable androgenic effects, SARMs are designed to preferentially stimulate anabolic pathways in tissues like muscle and bone, while having a reduced impact on reproductive and other androgen-sensitive tissues. This compound emerged from a rational drug design strategy aimed at identifying compounds that could dissociate the anabolic and androgenic activities of the androgen receptor.

Mechanism of Action: A Partial Agonist with Differential Cofactor Recruitment

This compound functions as a partial agonist of the androgen receptor. Its tissue selectivity is attributed to its unique interaction with the AR, leading to a specific conformational change that results in differential recruitment of coactivator and corepressor proteins compared to full agonists like dihydrotestosterone (B1667394) (DHT). This differential cofactor recruitment is believed to be the molecular basis for its ability to elicit a strong anabolic response in muscle and bone while having attenuated effects on the prostate, seminal vesicles, and sebaceous glands.

Key Mechanistic Hallmarks

The development of this compound was guided by a hypothesis that moderate AR activation is sufficient for anabolic effects, whereas full activation is required for androgenic effects in reproductive tissues. This was based on the observation that different levels of AR transactivation, N-/C-terminal (N/C) interaction, and coactivator recruitment correlate with tissue-specific responses.

-

Partial Agonism: this compound does not induce the maximal transcriptional activation of the AR that is seen with endogenous androgens like DHT.

-

Reduced N/C Interaction: The interaction between the N-terminal and C-terminal domains of the AR is crucial for full receptor activity. This compound is a weak promoter of this interaction.

-

Differential Coactivator Recruitment: The conformation induced by this compound binding to the AR results in reduced recruitment of certain coactivators, such as GRIP-1 (Glucocorticoid Receptor Interacting Protein 1), which are necessary for robust androgenic signaling in tissues like the prostate.

Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, this compound induces a conformational change that is distinct from that induced by full agonists. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. The partial agonist nature of this compound leads to a moderated level of gene transcription, favoring the expression of genes associated with anabolic processes in muscle and bone, while having a lesser effect on genes responsible for androgenic outcomes in other tissues.

Figure 1: this compound Signaling Pathway.

In Vitro Pharmacology

The in vitro characterization of this compound was crucial in establishing its profile as a SARM. A battery of assays was employed to determine its binding affinity, transcriptional activity, and interaction with key components of the AR signaling complex.

Quantitative In Vitro Data

| Parameter | Assay | Value | Reference Compound (Value) |

| Binding Affinity (IC50) | AR Radioligand Competition Binding | 6.6 nM | - |

| Transcriptional Activation (Emax) | TAMAR | 78% | DHT (100%) |

| Coactivator Recruitment (Emax) | TRAF2 (GRIP-1) | 29% | DHT (100%) |

| N/C Interaction (Emax) | VIRCON | 2% | DHT (100%) |

Experimental Protocols

This assay measures the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]mibolerone) from the androgen receptor.

-

Cell Lysate Preparation: Cytosolic extracts containing the androgen receptor are prepared from a suitable source, such as MDA-MB-453 human breast cancer cells, which endogenously express high levels of AR.

-

Incubation: A constant concentration of radiolabeled androgen and cell lysate is incubated with varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

This is a cell-based reporter gene assay to measure the transcriptional activity of the androgen receptor in response to a ligand.

-

Cell Line: MDA-MB-453 cells are commonly used due to their endogenous expression of the androgen receptor.

-

Reporter Construct: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc).

-

Treatment: Transfected cells are treated with varying concentrations of the test compound (this compound) or a reference androgen (e.g., DHT).

-

Lysis and Luminescence Measurement: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The data are plotted as a dose-response curve, and the maximal efficacy (Emax) relative to the full agonist (DHT) and the EC50 (the concentration that produces 50% of the maximal response) are determined.

Figure 2: TAMAR Assay Workflow.

These are mammalian two-hybrid assays designed to measure ligand-dependent protein-protein interactions.

-

Principle: The assay relies on the reconstitution of a functional transcription factor through the interaction of two proteins of interest. One protein is fused to a DNA-binding domain (DBD, e.g., GAL4), and the other is fused to a transcriptional activation domain (AD, e.g., VP16). Interaction of the two fusion proteins brings the DBD and AD into proximity, driving the expression of a reporter gene (e.g., luciferase).

-

TRAF2 Assay: To measure coactivator recruitment, the AR ligand-binding domain (LBD) is fused to the DBD, and a coactivator protein (e.g., GRIP-1) is fused to the AD. The ligand-dependent interaction between the AR-LBD and the coactivator is quantified by the reporter gene expression.

-

VIRCON Assay: To measure the N/C interaction, the AR N-terminal domain is fused to the AD, and the AR LBD is fused to the DBD. The ligand-induced intramolecular interaction is then measured.

-

Procedure:

-

Co-transfection: A suitable cell line (e.g., HEK293) is co-transfected with the two fusion protein expression vectors and the reporter plasmid.

-

Treatment: Cells are treated with the test compound.

-

Reporter Gene Assay: After incubation, reporter gene activity is measured as described for the TAMAR assay.

-

A Comprehensive Technical Guide to the Chemical Profile of MK-0773

MK-0773, also known as PF-05314882, is a potent and orally active steroidal selective androgen receptor modulator (SARM) developed for the potential treatment of sarcopenia (age-related muscle loss).[1][2] As a 4-azasteroid, its chemical structure was rationally designed to elicit anabolic effects on muscle and bone while minimizing the androgenic effects on reproductive tissues typically associated with traditional anabolic steroids.[3][4] This document provides an in-depth overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is characterized by a complex, multi-ring 4-aza-steroidal nucleus.[3][5] Its systematic IUPAC name is (4aS,4bS,6aS,7S,9aS,9bS,11aR)-N-((3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide.[3][6]

| Identifier | Value |

| CAS Number | 606101-58-0[6][7] |

| Molecular Formula | C₂₇H₃₄FN₅O₂[2][6][7] |

| Molecular Weight | 479.60 g/mol [2][6] |

| IUPAC Name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-N-((3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-fluoro-1,4a,6a-trimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide[3][6] |

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C[2][7] |

| InChI Key | GBEUKTWTUSPHEE-JWJWXJQQSA-N[1][6] |

| Synonyms | PF-05314882, MK0773, MK 0773[1][6][7] |

Physicochemical Properties

The physicochemical properties of a drug candidate like this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data is limited in publicly accessible literature, some key properties have been reported or predicted.

| Property | Value | Source |

| Appearance | Light yellow to yellow solid powder | [8] |

| Solubility | DMSO: 33.33 mg/mL (69.50 mM) | [7] |

| Boiling Point (Predicted) | 754.2 ± 60.0 °C | [9] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [9] |

| LogP (Predicted) | 3.17 | [8] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective agonist of the androgen receptor (AR).[1] Unlike testosterone, which is a full agonist in most tissues, this compound exhibits partial agonism.[1] This tissue selectivity is attributed to its unique interaction with the AR, leading to a specific conformational change. This change results in differential recruitment of transcriptional co-regulators to the receptor complex.

Specifically, this compound promotes a moderate level of AR activation, which is sufficient for anabolic effects in muscle and bone.[3][4] However, it only weakly recruits coactivators and stabilizes the N-/C-terminal interaction of the AR, which are required for the more complete receptor activation that drives androgenic effects in tissues like the prostate, seminal vesicles, and sebaceous glands.[3][4]

Biological Activity Data

The selective nature of this compound has been quantified through various in vitro assays that measure different aspects of AR activation.

| Assay Parameter | Value | Description |

| AR Binding Affinity (IC₅₀) | 6.6 nM | Concentration required to displace 50% of a radiolabeled ligand from the androgen receptor.[1][10] |

| AR Transactivation (IP) | 25 nM | Inflection point for partial agonism in a transactivation modulation assay.[1] |

| AR Transactivation (Eₘₐₓ) | 78% | Maximum efficacy relative to a full agonist in a transactivation assay.[1] |

| Coactivator Recruitment (TRAF2 Eₘₐₓ) | <15% - 29% | Efficacy of recruiting the coactivator GRIP-1 (measured in a TRAF2 assay), relative to a full agonist.[1][3] |

| N/C Interaction (Eₘₐₓ) | <7% (specifically 2%) | Efficacy of stabilizing the N-terminal/C-terminal interaction of the AR, a key step for full androgenic activity.[1][3] |

Experimental Protocols

The characterization of this compound involved a series of detailed in vitro and in vivo experiments to establish its pharmacological profile.

In Vitro SARM Discovery Workflow

The discovery of this compound followed a rational, multi-assay approach to identify compounds with the desired tissue-selective profile.[3][11] This workflow is crucial for distinguishing promising SARM candidates from traditional androgens.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of selected in vitro generated phase-I metabolites of the steroidal selective androgen receptor modulator this compound for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | CAS:606101-58-0 | Selective androgen receptor modulators | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | androgen receptor modulator | CAS 606101-58-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. Cas 606101-58-0,this compound | lookchem [lookchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of PF-05314882: A Selective Androgen Receptor Modulator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05314882, also known as MK-0773, is a potent and selective androgen receptor modulator (SARM) that has demonstrated significant promise in preclinical and clinical studies for its tissue-selective anabolic effects. As a nonsteroidal SARM, PF-05314882 was developed to harness the therapeutic benefits of androgens in muscle and bone while minimizing the androgenic side effects on reproductive tissues. This document provides a comprehensive overview of the pharmacological profile of PF-05314882, including its mechanism of action, binding affinity, selectivity, and a summary of its in vitro and in vivo effects. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to provide a thorough technical resource for the scientific community.

Mechanism of Action

PF-05314882 exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] Unlike endogenous androgens such as dihydrotestosterone (B1667394) (DHT), which are full agonists, PF-05314882 is a partial agonist.[2] This means that while it activates the AR, it does so to a lesser extent than full agonists. This differential activation is believed to be the basis for its tissue selectivity.

The binding of PF-05314882 to the AR induces a specific conformational change in the receptor. This unique conformation is thought to modulate the interaction of the AR with co-regulatory proteins, leading to the recruitment of a distinct set of coactivators and corepressors compared to when the receptor is bound by a full agonist.[1][2] Specifically, PF-05314882 has been shown to result in reduced recruitment of the coactivator GRIP-1 and weaker stabilization of the N-terminal/C-terminal (N/C) interaction of the AR, which is crucial for full transcriptional activation in certain tissues like the prostate.[2] This nuanced modulation of AR activity allows for anabolic effects in tissues such as muscle and bone, with attenuated effects on reproductive organs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for PF-05314882, providing a clear comparison of its binding affinity and in vitro activity.

Table 1: Androgen Receptor Binding Affinity of PF-05314882

| Parameter | Value | Species | Assay System |

| IC50 | 6.6 nM | Human | Competitive Radioligand Binding Assay |

| IC50 | 0.65 nM | Human | COS cells transfected with AR |

| IC50 | 0.50 nM | Rat | COS cells transfected with AR |

| IC50 | 0.55 nM | Dog | COS cells transfected with AR |

| IC50 | 0.45 nM | Rhesus | COS cells transfected with AR |

Data compiled from multiple sources.[3]

Table 2: In Vitro Activity Profile of PF-05314882

| Assay | Parameter | PF-05314882 Activity (% of DHT) |

| MMTV-Luc Reporter Assay | Emax | 40-80% |

| GRIP-1 Coactivator Recruitment | Emax | <15% |

| AR N/C Interaction Stabilization | Emax | <7% |

Data represents the activity of PF-05314882 relative to the full agonist Dihydrotestosterone (DHT).[2]

In Vitro and In Vivo Efficacy

In Vitro Studies

In vitro studies have been instrumental in elucidating the molecular mechanism of PF-05314882. In cell-based reporter assays, PF-05314882 demonstrates partial agonist activity, achieving 40-80% of the maximal response seen with DHT.[2] Mammalian two-hybrid assays have revealed that PF-05314882 is significantly less effective at recruiting the coactivator GRIP-1 and stabilizing the AR N/C interaction compared to DHT.[2] This provides a molecular basis for its tissue-selective effects. Furthermore, PF-05314882 shows no significant binding to other steroid hormone receptors, such as the glucocorticoid and progesterone (B1679170) receptors, highlighting its selectivity for the androgen receptor.[4]

In Vivo Studies

Preclinical studies in animal models have consistently demonstrated the anabolic and tissue-selective properties of PF-05314882. In ovariectomized (OVX) and orchidectomized (ORX) rat models, which are used to study conditions like postmenopausal osteoporosis and sarcopenia, PF-05314882 has shown significant positive effects on bone mineral density and lean body mass.[3][4][5]

In these studies, PF-05314882, administered subcutaneously, produced exposure-related stimulatory effects on cortical bone formation and lean body mass, with maximal anabolic effects being approximately 80% of those achieved with DHT.[3] Importantly, these anabolic effects were observed with significantly reduced effects on reproductive tissues. For instance, at doses that produced robust anabolic effects, PF-05314882 had less than 5% of the effect of DHT on uterine weight in female rats and only a 12% increase in seminal vesicle weight in male rats at the highest tested dose.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of PF-05314882.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of PF-05314882 for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol from rat prostate tissue or whole-cell lysates from COS-7 cells transiently transfected with a human androgen receptor expression vector.

-

Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone (DHT) at a concentration near its Kd.

-

Procedure:

-

A constant concentration of the radioligand is incubated with the receptor preparation in a suitable buffer.

-

Increasing concentrations of unlabeled PF-05314882 are added to compete with the radioligand for binding to the AR.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled DHT.

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of PF-05314882 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Mammalian Two-Hybrid Assay for AR N/C Interaction and Coactivator Recruitment

Objective: To assess the ability of PF-05314882 to induce the N-terminal/C-terminal (N/C) interaction of the androgen receptor and to recruit the coactivator GRIP-1.

Methodology:

-

Cell Line: CV-1 or a similar suitable mammalian cell line.

-

Plasmids:

-

For N/C interaction: A plasmid expressing the AR N-terminal domain fused to a transcriptional activation domain (e.g., VP16-AR-NTD) and a plasmid expressing the AR ligand-binding domain fused to a DNA-binding domain (e.g., Gal4-AR-LBD).

-

For coactivator recruitment: A plasmid expressing the AR ligand-binding domain fused to a DNA-binding domain (Gal4-AR-LBD) and a plasmid expressing the full-length coactivator (e.g., GRIP-1) fused to a transcriptional activation domain (VP16-GRIP-1).

-

A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

-

Procedure:

-

Cells are co-transfected with the appropriate combination of expression and reporter plasmids.

-

After transfection, cells are treated with vehicle, a reference agonist (DHT), or varying concentrations of PF-05314882.

-

Following an incubation period, cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.

-

-

Data Analysis: The reporter gene activity is normalized to a control (e.g., co-transfected Renilla luciferase) to account for transfection efficiency. The activity of PF-05314882 is expressed as a percentage of the maximal response induced by the reference agonist.

In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Sarcopenia and Osteoporosis

Objective: To evaluate the anabolic effects of PF-05314882 on muscle and bone and its androgenic effects on reproductive tissues in a model of female androgen deficiency.

Methodology:

-

Animal Model: Adult female Sprague-Dawley rats are ovariectomized to induce a state of estrogen and androgen deficiency, leading to bone and muscle loss. Sham-operated animals serve as controls.

-

Treatment: Several weeks post-ovariectomy, to allow for the development of an osteopenic and sarcopenic phenotype, rats are treated with PF-05314882, vehicle, or a positive control (e.g., DHT). PF-05314882 is typically administered subcutaneously daily for a period of several weeks (e.g., 24 days).[3][5]

-

Endpoints:

-

Anabolic Effects:

-

Lean body mass is measured using dual-energy X-ray absorptiometry (DEXA).

-

Bone mineral density (BMD) is assessed by DEXA.

-

Bone formation rate can be determined by histomorphometry of bone sections.

-

-

Androgenic Effects:

-

The weight of the uterus is measured at the end of the study.

-

Sebaceous gland size in skin biopsies can be quantified.

-

-

-

Data Analysis: The effects of PF-05314882 on the various endpoints are compared to both the vehicle-treated OVX group and the sham-operated group. The tissue-selective profile is determined by comparing the magnitude of the anabolic effects to the androgenic effects relative to the positive control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Androgen Receptor Signaling: Full Agonist vs. SARM.

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Caption: Workflow for In Vivo Efficacy Study in OVX Rats.

Conclusion

PF-05314882 (this compound) is a well-characterized selective androgen receptor modulator with a distinct pharmacological profile. Its partial agonism at the androgen receptor, leading to differential cofactor recruitment and N/C interaction stabilization, provides a strong molecular rationale for its observed tissue-selective anabolic effects. The robust preclinical data demonstrating significant increases in bone and muscle mass with minimal impact on reproductive tissues underscore its potential as a therapeutic agent for conditions such as sarcopenia and osteoporosis. This technical guide, by consolidating the quantitative data, experimental methodologies, and signaling pathway visualizations, serves as a valuable resource for researchers and drug development professionals working in the field of androgen receptor modulation.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | androgen receptor modulator | CAS 606101-58-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MK-0773 for Sarcopenia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0773 is a non-steroidal, selective androgen receptor modulator (SARM) that was investigated for the treatment of sarcopenia, the age-related loss of muscle mass and function. As a SARM, this compound was designed to selectively target androgen receptors in anabolic tissues like muscle and bone, while minimizing androgenic side effects in other tissues such as the prostate and skin.[1] Preclinical studies demonstrated its potential to increase lean body mass and bone formation.[2] Subsequently, a Phase IIA clinical trial was conducted to evaluate its efficacy and safety in elderly women with sarcopenia. While the trial showed a statistically significant increase in lean body mass, this did not translate into a significant improvement in muscle strength or physical function compared to placebo.[3] This guide provides a comprehensive overview of the research on this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental protocols.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[2] Upon binding, the receptor undergoes a conformational change, leading to the recruitment of transcriptional cofactors and the regulation of target gene expression.[2] The tissue selectivity of this compound is attributed to its specific interaction with the AR, which results in a unique conformational state of the receptor. This leads to the differential recruitment of co-activator and co-repressor proteins compared to endogenous androgens like testosterone.[4]

Preclinical research indicates that for a full anabolic response in tissues like bone, only a moderate level of AR activation is necessary. This can be achieved with ligands that are partial agonists for AR transactivation and have reduced capacity for coactivator recruitment and stabilization of the N-/C-terminal interaction of the receptor.[2][5] In contrast, the effects on reproductive tissues appear to require a more complete activation of the receptor.[2][5] this compound was developed based on this principle, exhibiting partial agonist activity that is sufficient for anabolic effects while minimizing androgenic effects.[2]

Signaling Pathway

The anabolic effects of SARMs like this compound in muscle tissue are believed to be mediated through the activation of downstream signaling pathways that promote protein synthesis and inhibit protein degradation. A key pathway implicated in androgen-mediated muscle hypertrophy is the mTOR pathway.[6]

Preclinical Research

The development of this compound was based on a rational drug design strategy to identify a SARM with a favorable anabolic profile.[2]

In Vitro Studies

A series of in vitro assays were employed to characterize the activity of potential SARM candidates, including this compound. These assays measured androgen receptor binding, transactivation of a model promoter, recruitment of the coactivator GRIP-1, and stabilization of the AR N-/C-terminal interaction.[2]

Table 1: In Vitro Activity of this compound [2]

| Assay | Activity of this compound | Rationale for Tissue Selectivity |

| AR Transactivation | 40-80% of a full agonist | Partial agonism is sufficient for anabolic effects in bone and muscle. |

| GRIP-1 Coactivator Recruitment | <15% | Reduced coactivator recruitment contributes to tissue-selective gene expression. |

| N-/C-Terminal Interaction | <7% | Reduced stabilization of this interaction is associated with decreased androgenic activity in reproductive tissues. |

In Vivo Studies in Animal Models

This compound was evaluated in ovariectomized (OVX) rats, a model for postmenopausal bone loss and muscle weakness.[2]

Table 2: In Vivo Effects of this compound in Ovariectomized Rats [2]

| Parameter | Effect of this compound | Comparison with Dihydrotestosterone (DHT) |

| Bone Formation | Increased | Similar efficacy to DHT |

| Lean Body Mass | Increased | Similar efficacy to DHT |

| Uterine Growth | Minimal effect | Markedly reduced compared to DHT |

| Sebaceous Gland Hypertrophy | Minimal effect | Markedly reduced compared to DHT |

These preclinical findings demonstrated that this compound could effectively induce anabolic effects in bone and muscle with significantly reduced androgenic activity in reproductive and other tissues, providing a strong rationale for its clinical development for sarcopenia.[2]

Clinical Research: The NCT00529659 Trial

A Phase IIA, randomized, double-blind, placebo-controlled, multicenter study was conducted to assess the efficacy and safety of this compound in women with sarcopenia.[3]

Experimental Protocol

-

Study Design: Participants were randomized in a 1:1 ratio to receive either this compound or a placebo for 6 months.[3]

-

Participants: The study enrolled 170 women aged 65 years or older who were diagnosed with sarcopenia and had moderate physical dysfunction.[3]

-

Intervention: The treatment group received 50 mg of this compound twice daily (b.i.d.). Both the treatment and placebo groups also received vitamin D and protein supplementation.[3]

-

Primary Endpoints: The primary objectives were to demonstrate an improvement in muscle strength and lean body mass (LBM).[3]

-

Measurements:

Results

The clinical trial yielded mixed results.

Table 3: Primary Efficacy Outcomes of the NCT00529659 Trial [3]

| Outcome | This compound Group | Placebo Group | p-value |

| Change in Lean Body Mass from Baseline to Month 6 | Statistically significant increase | - | <0.001 |

| Mean Difference in Muscle Strength Change between Groups | Statistically significant increase from baseline | Statistically significant increase from baseline | 0.269 (not significant) |

While this compound led to a significant increase in lean body mass, this did not translate to a statistically significant improvement in muscle strength compared to the placebo group.[3] Both groups showed improvements in physical performance, but there were no significant differences between them.[3] The improvements in the placebo group were potentially influenced by the vitamin D and protein supplementation provided to all participants.[3]

Safety and Tolerability

This compound was generally well-tolerated, with no evidence of androgenization.[3] However, a greater number of participants in the this compound group experienced elevated transaminases, which resolved after discontinuing the study drug.[3]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for this compound in humans have not been extensively published. Preclinical data suggested favorable absorption, distribution, metabolism, and excretion properties.[2] Like other SARMs, this compound has been associated with pharmacodynamic changes such as a reduction in high-density lipoprotein (HDL), thyroxine-binding globulin (TBG), and sex hormone-binding globulin (SHBG).[4] The development of this compound was ultimately discontinued.[4]

Conclusion and Future Perspectives

The research on this compound for sarcopenia provides valuable insights for the development of future anabolic therapies. The disassociation between the significant increase in lean body mass and the lack of improvement in muscle strength and function highlights a critical challenge in the field. This suggests that simply increasing muscle mass may not be sufficient to improve physical function in the elderly. Future research in this area should focus on developing compounds that not only increase muscle mass but also enhance muscle quality and neuromuscular function. The experience with this compound underscores the importance of selecting appropriate clinical endpoints that are meaningful to patients' daily lives and physical independence.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety, pharmacokinetics and pharmacological effects of the selective androgen receptor modulator, GSK2881078, in healthy men and postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity and Mechanism of Action of MK-0773 at the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0773 is a potent, non-steroidal, selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications, particularly in the context of sarcopenia.[1][2] As a SARM, this compound exhibits tissue-selective agonism of the androgen receptor (AR), promoting anabolic effects in muscle and bone while demonstrating reduced activity in reproductive tissues.[1][3][4] This differential activity is attributed to its specific binding characteristics and its unique modulation of the AR's transcriptional machinery. This guide provides a comprehensive overview of the binding affinity of this compound to the androgen receptor, details the experimental protocols used for its characterization, and elucidates its mechanism of action within the AR signaling pathway.

Data Presentation: Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Value | Species/Condition | Assay Type | Reference |

| IC50 | 6.6 nM | Not specified | Radioligand Binding Assay | [5][6][7] |

| IC50 | ~38 nM (TFM-4AS-1, a closely related precursor) | Not specified | Radioligand Binding Assay | [8] |

| IC50 | 0.65 nM | Human | AR transfected COS cells | [6] |

| IC50 | 0.50 nM | Rat | AR transfected COS cells | [6] |

| IC50 | 0.55 nM | Dog | AR transfected COS cells | [6] |

| IC50 | 0.45 nM | Rhesus | AR transfected COS cells | [6] |

| IC50 Increase | 3.5-fold | In 25% rat serum | Radioligand Binding Assay | [6] |

| IC50 Increase | 13-fold | In 25% human serum | Radioligand Binding Assay | [6] |

| EC50 | 6.6 nM | Not specified | Transcriptional Activation | [1] |

| Maximal Transcriptional Activation (Emax) | 78% (of agonist) | Not specified | TAMAR Assay | [1] |

| GRIP-1 Coactivator Recruitment | <15% | Not specified | TRAF2 Assay | [3][4] |

| N-/C-Terminal Interaction Stabilization | <7% | Not specified | VIRCON Assay | [3][4] |

Experimental Protocols

The characterization of this compound's interaction with the androgen receptor involves several key experimental methodologies.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (IC50) of a test compound to the androgen receptor.

-

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand of known high affinity (e.g., [3H]-Mibolerone or [3H]-Dihydrotestosterone) for binding to the androgen receptor. The displacement of the radioligand is proportional to the binding affinity of the test compound.

-

Materials:

-

Source of Androgen Receptor: Can be cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) or cell lysates from cells endogenously expressing AR (e.g., MDA-MB-453) or cells transfected with an AR expression vector (e.g., COS cells).

-

Radioligand: A high-affinity radiolabeled androgen such as [3H]-Mibolerone or [3H]-Dihydrotestosterone.

-

Test Compound: this compound at various concentrations.

-

Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.

-

Scintillation Cocktail: For detection of radioactivity.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a multi-well plate, incubate the androgen receptor source with a fixed concentration of the radioligand in the presence of varying concentrations of this compound. Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled androgen).

-

Separation: After incubation to reach equilibrium, separate the bound from the unbound radioligand. This is often achieved by rapid filtration through a filter mat that retains the receptor-ligand complex, followed by washing with ice-cold buffer.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Transcriptional Activation Assay (e.g., TAMAR)

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

-

Principle: Cells that express the androgen receptor are co-transfected with a reporter plasmid containing a promoter with androgen response elements (AREs) linked to a reporter gene (e.g., luciferase). Activation of the AR by a ligand leads to the transcription of the reporter gene, and the resulting signal (e.g., light output from luciferase) is proportional to the level of receptor activation.

-

Materials:

-

Cell Line: A cell line that endogenously expresses AR (e.g., MDA-MB-453) or a cell line co-transfected with an AR expression vector.

-

Reporter Plasmid: A plasmid containing an androgen-responsive promoter (e.g., MMTV) driving the expression of a reporter gene like luciferase.

-

Test Compound: this compound at various concentrations.

-

Control Ligands: A full agonist (e.g., DHT) and a vehicle control.

-

Cell Lysis Buffer and Luciferase Assay Reagent.

-

-

Procedure:

-

Cell Culture and Transfection: Plate the cells and transfect them with the reporter plasmid.

-

Treatment: After an appropriate incubation period, treat the cells with varying concentrations of this compound, a full agonist, or a vehicle control.

-

Lysis and Measurement: After the treatment period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a control for cell viability or transfection efficiency. Plot the normalized activity against the logarithm of the compound concentration to determine the EC50 and Emax values.

-

Mammalian Two-Hybrid Assay for N-/C-Terminal Interaction

This assay assesses the ability of a ligand to induce the interaction between the N-terminal and C-terminal domains of the androgen receptor, a conformational change associated with full agonist activity.

-

Principle: The AR N-terminal domain (NTD) is fused to a transcriptional activation domain (e.g., VP16), and the AR ligand-binding domain (LBD) is fused to a DNA-binding domain (e.g., GAL4). A reporter plasmid contains a promoter with binding sites for the DNA-binding domain (e.g., GAL4 UAS) linked to a reporter gene. If a ligand induces the interaction between the NTD and LBD, the activation domain is brought into proximity with the promoter, driving the expression of the reporter gene.

-

Materials:

-

Cell Line: A suitable host cell line for transfection (e.g., CV-1 or COS-1).

-

Expression Plasmids: One for the NTD fusion protein and one for the LBD fusion protein.

-

Reporter Plasmid: Containing the appropriate response elements for the DNA-binding domain.

-

Test Compound: this compound.

-

-

Procedure:

-

Transfection: Co-transfect the host cells with the two fusion protein expression plasmids and the reporter plasmid.

-

Treatment: Treat the transfected cells with this compound or control ligands.

-

Measurement: Measure the reporter gene activity as described for the transcriptional activation assay.

-

Data Analysis: An increase in reporter gene activity indicates an induced interaction between the N- and C-terminal domains.

-

Coactivator Recruitment Assay (e.g., TRAF2)

This assay measures the ability of a ligand-bound receptor to recruit transcriptional coactivators, which is a crucial step in initiating gene transcription.

-

Principle: Similar to the mammalian two-hybrid assay, this assay often utilizes a system where the AR LBD is fused to a DNA-binding domain, and a coactivator protein (e.g., GRIP-1) is fused to a transcriptional activation domain. Ligand-induced recruitment of the coactivator to the LBD results in reporter gene expression.

-

Materials:

-

Cell Line, Expression Plasmids for LBD and coactivator fusions, and a Reporter Plasmid.

-

Test Compound: this compound.

-

-

Procedure and Data Analysis: The procedure is analogous to the mammalian two-hybrid assay, with the coactivator fusion protein replacing the NTD fusion protein. The level of reporter gene expression reflects the extent of coactivator recruitment.

Mandatory Visualizations

References

- 1. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 2. Common malignancy-associated regions of transcriptional activation (MARTA) in human prostate, breast, ovarian, and colon cancers are targets for DNA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Interdomain Interactions of the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Yeast hormone response element assays detect and characterize GRIP1 coactivator-dependent activation of transcription by thyroid and retinoid nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tissue-Specific Actions of MK-0773: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

MK-0773, also known as PF-05314882, is a steroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated a promising profile of tissue selectivity, with potent anabolic effects on muscle and bone and significantly attenuated androgenic effects on reproductive tissues.[1][2] This technical guide provides an in-depth analysis of the core principles underlying the tissue selectivity of this compound, presenting key data, experimental methodologies, and visual representations of its mechanism of action.

Core Concept: Bimodal Activation of the Androgen Receptor

The tissue selectivity of this compound is rooted in its ability to induce a "bimodal activation" of the androgen receptor (AR).[3][4] This means that this compound acts as a partial agonist, promoting a level of AR activation sufficient for anabolic effects in tissues like muscle and bone, but insufficient to trigger the full spectrum of androgenic responses in tissues such as the prostate, seminal vesicles, and uterus.[3][4] This differential activation is achieved through a nuanced interplay of ligand binding, receptor conformation, and cofactor recruitment.

Quantitative Profile of this compound

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Activity Profile of this compound

| Parameter | Value | Description |

| AR Binding Affinity (IC50) | 6.6 nM | Concentration required to displace 50% of a radiolabeled ligand from the androgen receptor.[5][6][7][8][9] |

| AR Binding Affinity (EC50) | 6.6 nM | Concentration required to elicit 50% of the maximal response in an AR binding assay.[1] |

| Transactivation (Emax) | 78% | Maximal activation of a model promoter via the androgen receptor, relative to a full agonist.[1] |

| Transactivation (IP) | 25 nM | Inflection point in the dose-response curve for transactivation.[1] |

| TRAF2 Emax | 29% | Maximal recruitment of the coactivator GRIP-1 to the AR AF-2 domain.[1] |

| N/C Interaction Emax | 2% | Maximal stabilization of the interaction between the N-terminal and C-terminal domains of the AR.[1] |

| 5α-reductase Inhibition (IC50) | > 10 µM | Concentration required to inhibit 50% of the activity of the 5α-reductase enzyme.[1] |

Table 2: Preclinical In Vivo Tissue Selectivity of this compound (Relative to Dihydrotestosterone (B1667394) - DHT)

| Tissue/Effect | This compound Activity (% of DHT) | Description |

| Lean Body Mass | ~80% | Anabolic effect on muscle mass.[1] |

| Uterine Weight | <5% | Androgenic effect on the uterus.[1] |

| Sebaceous Gland Area | 30-50% | Androgenic effect on the skin.[1] |

| Seminal Vesicle Weight | 12% | Androgenic effect on seminal vesicles at the highest dose.[1] |

| Prostate Gland | Reduced effects (specific % not stated) | Androgenic effect on the prostate.[1] |

Table 3: Clinical Trial Data in Women (≥65 years) with Sarcopenia

| Outcome | Result | p-value |

| Change in Lean Body Mass (LBM) vs. Placebo (6 months) | Statistically significant increase | <0.001[10][11] |

| Change in Muscle Strength vs. Placebo (6 months) | No significant difference | 0.269[10][11] |

Signaling Pathway and Mechanism of Action

The tissue-selective effects of this compound can be understood through its influence on the androgen receptor signaling pathway.

Caption: this compound signaling pathway illustrating tissue-selective gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the tissue selectivity of this compound.

In Vitro Assays

A battery of in vitro assays was employed to dissect the molecular interactions of this compound with the androgen receptor.[3]

Caption: Workflow of in vitro assays used to characterize this compound.

1. AR Radioligand Competition Binding Assay (ARBIND):

-

Objective: To determine the binding affinity of this compound to the androgen receptor.

-

Method: This assay typically involves incubating a source of androgen receptors (e.g., cell lysates) with a radiolabeled androgen (e.g., [3H]dihydrotestosterone) in the presence of varying concentrations of the test compound (this compound). The ability of this compound to displace the radiolabeled ligand is measured, and the IC50 value is calculated.

2. Transactivation of a Model Promoter via Endogenous Human AR (TAMAR):

-

Objective: To measure the ability of this compound to activate gene transcription through the androgen receptor.

-

Method: A reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV) is introduced into a human cell line that endogenously expresses the androgen receptor (e.g., MDA-MB-453).[3] The cells are then treated with varying concentrations of this compound, and the expression of the reporter gene is quantified to determine the Emax and inflection point (IP).[3]

3. AR AF-2 Domain Recruitment of the Coactivator GRIP-1 (TRAF2):

-

Objective: To assess the ability of this compound to induce a conformational change in the AR that promotes the recruitment of transcriptional coactivators.

-

Method: This assay often utilizes a mammalian two-hybrid system in a cell line like COS-1.[3] One plasmid expresses a fusion protein of the AR ligand-binding domain (LBD) and a DNA-binding domain, while another plasmid expresses a fusion of the coactivator GRIP-1 and a transcriptional activation domain.[3] The ability of this compound to bring these two fusion proteins together and drive the expression of a reporter gene is measured.[3]

4. AR N/C Interaction (VIRCON):

-

Objective: To measure the ligand-induced interaction between the N-terminal and C-terminal domains of the androgen receptor, a key step for full receptor activation and virilization.

-

Method: A mammalian two-hybrid assay in a cell line such as CV-1 is used.[3] One construct expresses the AR N-terminus fused to a DNA-binding domain, and another expresses the AR C-terminus fused to an activation domain.[3] The ability of this compound to promote the interaction between the N- and C-termini and activate a reporter gene is quantified.[3]

In Vivo Animal Models

Preclinical studies in animal models were essential to establish the tissue-selective effects of this compound in a physiological context.

Caption: Workflow for in vivo assessment of this compound in ovariectomized rats.

-

Animal Model: Ovariectomized (OVX) female rats are a standard model for studying the effects of androgens on bone and other tissues in a low-estrogen environment, mimicking postmenopausal conditions.[3]

-

Treatment: Animals are typically treated with the vehicle (control), a potent androgen like dihydrotestosterone (DHT) as a positive control, and various doses of this compound.[3]

-

Endpoints:

-

Anabolic Effects: Bone formation rate is assessed through techniques like histomorphometry of the tibia.[3] Lean body mass is measured using methods like dual-energy X-ray absorptiometry (DEXA).

-

Androgenic Effects: The weights of androgen-sensitive tissues like the uterus and seminal vesicles are measured.[1][3] Sebaceous gland area can be assessed histologically.[1][3]

-

Conclusion

This compound exemplifies a rational drug design approach to achieve tissue selectivity. By acting as a partial agonist of the androgen receptor, it finely tunes the transcriptional activity of the receptor, leading to robust anabolic effects in musculoskeletal tissues while sparing reproductive tissues from significant androgenic stimulation. The comprehensive in vitro and in vivo characterization of this compound provides a clear framework for understanding its mechanism of action and serves as a valuable case study for the development of future selective nuclear receptor modulators. While clinical development was discontinued, the scientific insights gained from the study of this compound remain highly relevant to the field of androgen receptor biology and drug discovery.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. SELECTIVE ANDROGEN RECEPTOR MODULATORS AS FUNCTION PROMOTING THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the Selective Androgen Receptor Modulator this compound Using a Rational Development Strategy Based on Differential Transcriptional Requirements for Androgenic Anabolism Versus Reproductive Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the selective androgen receptor modulator this compound using a rational development strategy based on differential transcriptional requirements for androgenic anabolism versus reproductive physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | androgen receptor modulator | CAS 606101-58-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 7. abmole.com [abmole.com]

- 8. This compound | Androgen Receptor | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), this compound in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Rise and Stagnation of MK-0773: A Selective Androgen Receptor Modulator Case Study

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of a Promising Anabolic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and developmental history of MK-0773, a selective androgen receptor modulator (SARM). The document details the scientific rationale behind its creation, its mechanism of action, and a summary of its preclinical and clinical findings. This guide is intended for researchers, scientists, and professionals in the field of drug development to offer insights into the complexities of SARM development.

Introduction: The Quest for a Tissue-Selective Anabolic Agent

The therapeutic potential of androgens in promoting muscle and bone growth has long been recognized. However, their clinical utility is often hampered by a lack of tissue selectivity, leading to undesirable virilizing effects in women and potential adverse effects on the prostate in men. This challenge spurred the development of a new class of drugs known as Selective Androgen Receptor Modulators (SARMs). The primary goal of SARM discovery was to identify compounds that could elicit the anabolic benefits of androgens in musculoskeletal tissues while minimizing or avoiding the androgenic effects in reproductive tissues.[1] this compound emerged from a rational drug discovery program aimed at achieving this precise pharmacological profile.

The Discovery of this compound: A Rational Design Approach

This compound was developed as a second-generation, orally active, non-steroidal SARM, evolving from an earlier compound known as TFM-4AS-1. The discovery process was rooted in a deep understanding of the molecular mechanisms of androgen receptor (AR) activation. Researchers hypothesized that the tissue-selective effects of SARMs could be achieved by modulating the conformation of the AR upon binding, thereby leading to differential recruitment of co-regulatory proteins and subsequent gene expression.

The core principle behind the development of this compound was to create a ligand that would act as a partial agonist of the AR. This partial agonism was theorized to be sufficient to induce anabolic effects in muscle and bone, while being insufficient to trigger the full spectrum of androgenic responses in tissues like the prostate and skin. This was achieved through a medicinal chemistry program that synthesized and screened a large number of compounds for their ability to selectively activate the AR in a desired manner.

Mechanism of Action: Partial Activation of the Androgen Receptor

This compound functions as a selective modulator of the androgen receptor. Its mechanism of action is characterized by its ability to bind to the AR and induce a conformational change that is distinct from that induced by endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This unique conformation leads to a selective pattern of gene expression.

Key molecular interactions underpinning the mechanism of this compound include:

-

Partial Agonism: this compound acts as a partial agonist at the androgen receptor. This means that even at saturating concentrations, it does not elicit the maximal transcriptional activation achievable with a full agonist like DHT.

-

Differential Cofactor Recruitment: The specific conformation of the AR-MK-0773 complex leads to the recruitment of a different set of coactivator and corepressor proteins compared to the AR-DHT complex. This differential cofactor profile is a key determinant of the tissue-selective gene expression pattern.

The signaling pathway for this compound's action is depicted below:

References

Anabolic effects of MK-0773 on skeletal muscle

An In-depth Technical Guide on the Anabolic Effects of MK-0773 on Skeletal Muscle

Introduction

This compound is a non-steroidal, orally bioavailable, selective androgen receptor modulator (SARM) that was developed for its potential to produce anabolic effects on muscle and bone with reduced activity in reproductive tissues.[1] Unlike traditional anabolic steroids, which are full agonists of the androgen receptor (AR) and can lead to undesirable side effects such as virilization in women and prostate stimulation in men, SARMs are designed for tissue-selective activation of the AR.[1][2] this compound, a 4-aza-steroid, was identified through a rational development strategy aimed at separating the anabolic activities of androgens from their reproductive effects.[1][3] This document provides a comprehensive technical overview of the anabolic effects of this compound on skeletal muscle, detailing its mechanism of action, preclinical data, and clinical trial results.

Mechanism of Action: Bimodal Androgen Receptor Activation

The tissue selectivity of this compound is rooted in its unique interaction with the androgen receptor. Androgens exert their effects by binding to the AR, which then translocates to the nucleus, binds to androgen response elements on DNA, and recruits transcriptional cofactors to regulate gene expression.[1][2] The full spectrum of androgenic activity requires robust receptor activation, including a conformational change that promotes a strong interaction between the N-terminal and C-terminal domains (N/C interaction) and the recruitment of coactivators like GRIP-1.[1]

This compound functions as a partial agonist of the AR.[1] Its mechanism is based on a "bimodal activation" model, where it induces a specific AR conformation that is sufficient for anabolic activity in muscle and bone but insufficient for the more complete receptor activation required for significant effects in reproductive tissues like the prostate or uterus.[1][3] This is characterized by moderate transactivation of target gene promoters, significantly reduced recruitment of the coactivator GRIP-1, and minimal stabilization of the N-/C-terminal interaction compared to full agonists like dihydrotestosterone (B1667394) (DHT).[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound, highlighting its differential activation of the androgen receptor compared to a full agonist.

Caption: Signaling pathway of this compound via partial androgen receptor activation.

Preclinical Data and Experimental Protocols

Preclinical evaluation of this compound was conducted in vitro and in rodent models to establish its SARM profile. The key objective was to demonstrate potent anabolic activity with minimal effects on reproductive tissues.

Quantitative Data: In Vitro and In Vivo Profile

The following table summarizes the key quantitative data from preclinical studies, comparing this compound to the potent androgen dihydrotestosterone (DHT).[1]

| Parameter | Assay / Model | This compound Result | DHT (Reference) |

| AR Binding Affinity | ARBIND Assay (IC₅₀) | 6.6 nM | Not specified (used as comparator) |

| Transcriptional Activity | TAMAR Assay (Eₘₐₓ) | 78% | 100% |

| Coactivator Recruitment | TRAF2 Assay (Eₘₐₓ) | 29% | 100% |

| N/C Domain Interaction | VIRCON Assay (Eₘₐₓ) | 2% | 100% |

| Anabolic Effect | Lean Body Mass (OVX Rats) | Similar to DHT | 100% (set as reference) |

| Androgenic Effect | Seminal Vesicle Weight (ORX Rats) | 12% of DHT effect at highest exposure | 100% (set as reference)[4] |

| Androgenic Effect | Uterus Weight (OVX Rats) | Reduced effect vs. DHT | 100% (set as reference) |

Experimental Protocols: Preclinical Studies

-

AR Binding (ARBIND) Assay: Performed using the human breast carcinoma cell line MDA-MB-453, which endogenously expresses AR. The assay measured the ability of this compound to displace 0.5 nM of [3H]methyltrienolone (R1881), a potent AR agonist.

-

Transcriptional Activation (TAMAR) Assay: Also utilized MDA-MB-453 cells to measure the activation of a model promoter by the AR ligand.

-

Coactivator Recruitment (TRAF2) Assay: A mammalian two-hybrid assay in COS-1 cells measured the ligand-dependent interaction between the AR ligand-binding domain (LBD) and the coactivator GRIP-1.

-

N/C Interaction (VIRCON) Assay: A mammalian two-hybrid assay measured the ligand-mediated interaction between the N-terminal and C-terminal domains of the androgen receptor.

-